![molecular formula C18H22N2O3S B2651823 N-((1-(4-methoxyphenyl)cyclopentyl)methyl)pyridine-3-sulfonamide CAS No. 1226450-83-4](/img/structure/B2651823.png)
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)pyridine-3-sulfonamide
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Description
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)pyridine-3-sulfonamide, also known as JNJ-63533054, is a small molecule inhibitor that has been developed for the treatment of cancer. It belongs to the class of sulfonamide compounds and is being studied for its potential in cancer therapy.
Scientific Research Applications
- Pyrazole derivatives, including our compound, often display anti-inflammatory properties . Researchers have investigated their potential in modulating inflammatory pathways, which could lead to novel therapeutic interventions for inflammatory diseases.
- The compound’s structure suggests it may interact with bacterial targets. Studies have explored its antibacterial activity against specific strains, aiming to identify mechanisms of action and potential clinical applications .
- Pyrazole-based compounds have been evaluated for antimalarial activity. Researchers have tested their efficacy against Plasmodium parasites, aiming to discover new drug candidates for malaria treatment .
- The unique combination of the pyridine and sulfonamide moieties makes this compound interesting for medicinal chemistry. Scientists have explored its binding interactions with biological targets, aiming to design more effective drugs .
- Pyrazole derivatives can serve as fluorescent probes due to their inherent fluorescence properties. Researchers have investigated their use as imaging agents for cellular and molecular studies .
- The crystal structure of this compound has been determined, providing valuable insights into its three-dimensional arrangement and intermolecular interactions . Such studies contribute to our understanding of molecular behavior and can guide drug design efforts.
Anti-Inflammatory Activity
Antibacterial Applications
Antimalarial Research
Medicinal Chemistry and Drug Design
Fluorescent Probes and Imaging Agents
Structural Biology and Crystallography
properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-23-16-8-6-15(7-9-16)18(10-2-3-11-18)14-20-24(21,22)17-5-4-12-19-13-17/h4-9,12-13,20H,2-3,10-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWQEXOMNLMTIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNS(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)pyridine-3-sulfonamide |
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